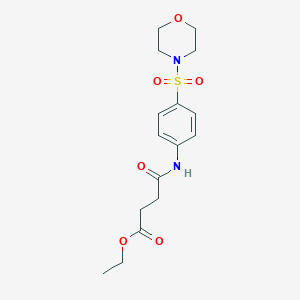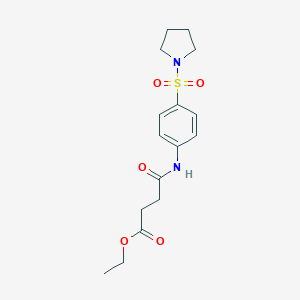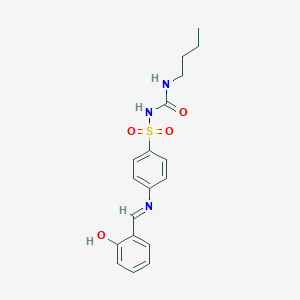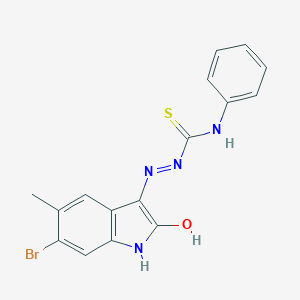![molecular formula C19H15BrN2O4S B466029 5-bromo-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-furamide CAS No. 356094-62-7](/img/structure/B466029.png)
5-bromo-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-furamide is a complex organic compound that features a bromine atom, an indole moiety, and a furan ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its structural complexity.
Aplicaciones Científicas De Investigación
5-bromo-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-furamide has several scientific research applications:
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . This suggests that 5-bromo-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-furamide may interact with its targets, leading to changes in cellular function.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways, leading to a broad spectrum of downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-furamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The sulfonylation of the indole derivative is achieved using sulfonyl chlorides in the presence of a base such as triethylamine . The final step involves the coupling of the sulfonylated indole with the furan ring, which can be achieved through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonylation step and the coupling reaction, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-furamide can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while substitution of the bromine atom can yield a variety of substituted derivatives depending on the nucleophile used .
Comparación Con Compuestos Similares
Similar Compounds
5-bromoindole: A simpler compound that lacks the sulfonyl and furan moieties.
N-(4-sulfamoylphenyl)indole: Similar in structure but lacks the bromine atom and the furan ring.
2-furamide derivatives: Compounds that contain the furan ring but lack the indole and sulfonyl moieties.
Uniqueness
5-bromo-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-furamide is unique due to its combination of a bromine atom, an indole moiety, and a furan ring.
Propiedades
IUPAC Name |
5-bromo-N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O4S/c20-18-10-9-17(26-18)19(23)21-14-5-7-15(8-6-14)27(24,25)22-12-11-13-3-1-2-4-16(13)22/h1-10H,11-12H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRARHHQMNCXPHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(3-bromo-4-methoxybenzoyl)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B465952.png)
![Ethyl 4-oxo-4-[2-(thiophene-2-carbonyl)hydrazinyl]butanoate](/img/structure/B465958.png)
![Ethyl 4-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}anilino)-4-oxobutanoate](/img/structure/B465984.png)
![4-[(anilinocarbonyl)amino]-N-(5-methylisoxazol-3-yl)benzenesulfonamide](/img/structure/B466015.png)

![5-bromo-N'-[(4-methoxyphenyl)acetyl]-2-furohydrazide](/img/structure/B466037.png)

![4-METHYLPHENYL 3-({4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE](/img/structure/B466109.png)
![Ethyl 2-{[4-(4-methylphenoxy)-4-oxobutanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B466127.png)

![2-{[(4-{9-[4-({2-hydroxy-5-nitrobenzylidene}amino)phenyl]-9H-fluoren-9-yl}phenyl)imino]methyl}-4-nitrophenol](/img/structure/B466203.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B466212.png)
